REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.[CH:17]1([CH2:20][CH2:21][NH2:22])[CH2:19][CH2:18]1.CCN(CC)CC>C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([NH:22][CH2:21][CH2:20][CH:17]2[CH2:19][CH2:18]2)=[O:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CCN
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After further stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Volatile materials were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude acid chloride as a pale yellow solid
|
Type
|
WASH
|
Details
|
washed successively with 10% HCl, saturated aqueous NaHCO3, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Chromatography over silica gel and elution with hexanes-EtOAc (2:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |